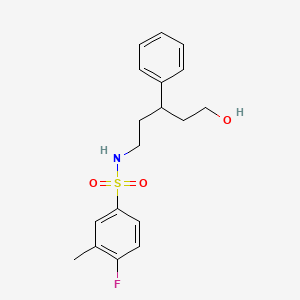

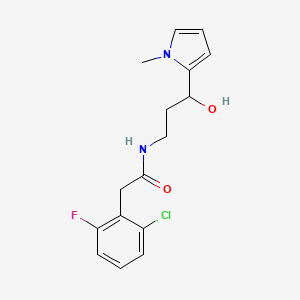

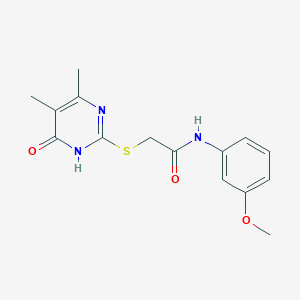

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential for therapeutic applications. This compound is also known as JNJ-31020028 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

科学的研究の応用

Chemical Structure and Reactivity

The chemical structure of 4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide, while not directly studied, is related to compounds that have been explored for their reactivity and applications in scientific research. For example, compounds with the 4-fluorobenzenesulfonamide moiety have been utilized as activating agents for covalent attachment to various solid supports. This reactivity stems from the strong electron-withdrawing property of the fluorine atom, enabling rapid reactions with primary or secondary hydroxyl groups to form stable sulfonate derivatives. Such activated supports find applications in bioconjugation and the immobilization of biological molecules for therapeutic and bioselective separation purposes (Chang et al., 1992).

Potential in Drug Development

Related fluorobenzenesulfonamide compounds have shown promise in drug development, particularly as COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom into these molecules has been shown to preserve COX-2 potency while enhancing selectivity against COX-1, highlighting the importance of fluorination in medicinal chemistry (Hashimoto et al., 2002).

Corrosion Inhibition

In the field of materials science, derivatives of fluorobenzenesulfonamide have been investigated for their corrosion inhibition properties on metal surfaces. Quantum chemical calculations and molecular dynamics simulations on similar compounds have elucidated their adsorption behaviors and inhibition efficiencies, which are crucial for protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Kaya et al., 2016).

特性

IUPAC Name |

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FNO3S/c1-14-13-17(7-8-18(14)19)24(22,23)20-11-9-16(10-12-21)15-5-3-2-4-6-15/h2-8,13,16,20-21H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMISYBGZXVPSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(5-hydroxy-3-phenylpentyl)-3-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2428811.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2428817.png)

![8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2428833.png)